3-Bromo-5-methoxybenzene-1,2-diamine
Overview
Description
3-Bromo-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of benzene, featuring bromine and methoxy substituents along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-bromo-5-methoxyaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The final step involves bromination to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones.
Reduction: Diamines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-Bromo-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the bromine and methoxy groups influence the reactivity of the benzene ring.
Reduction and Oxidation: The amine groups can participate in redox reactions, altering the compound’s chemical properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzene-1,2-diamine
- 3-Bromo-5-methylbenzene-1,2-diamine
- 3-Bromo-5-ethoxybenzene-1,2-diamine
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the benzene ring makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
3-bromo-5-methoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKLQKZGOEMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-54-4 | |
Record name | 3-Bromo-5-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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